molecular formula C8H10Cl2N2S B13493411 1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride

1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride

Cat. No.: B13493411
M. Wt: 237.15 g/mol
InChI Key: NBUVTLRWYXGNFW-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

This reaction forms the benzothiazole ring, which is then further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce primary amines .

Scientific Research Applications

1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: The parent compound of the benzothiazole family.

    2-Mercaptobenzothiazole: A derivative used in rubber vulcanization.

    Benzoxazole: A related compound with an oxygen atom instead of sulfur.

Uniqueness

1-(1,3-Benzothiazol-5-yl)methanamine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research applications .

Properties

Molecular Formula

C8H10Cl2N2S

Molecular Weight

237.15 g/mol

IUPAC Name

1,3-benzothiazol-5-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H8N2S.2ClH/c9-4-6-1-2-8-7(3-6)10-5-11-8;;/h1-3,5H,4,9H2;2*1H

InChI Key

NBUVTLRWYXGNFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)N=CS2.Cl.Cl

Origin of Product

United States

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